An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic organic compound featuring a central 1,3,4-thiadiazole ring symmetrically substituted with two pyridyl groups at the 2 and 5 positions. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a member of the 1,3,4-thiadiazole class, it is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting its potential to interact with biological systems, including DNA replication processes. The presence of pyridyl moieties further enhances its potential for biological activity and coordination chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, with a focus on its potential as an antimicrobial and anticancer agent.
Chemical Properties and Structure
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a symmetrical molecule with the chemical formula C₁₂H₈N₄S[1]. The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is an aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring is substituted at its 2 and 5 positions with 4-pyridyl groups.
Table 1: Physicochemical Properties of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₄S | [1] |
| Molecular Weight | 240.29 g/mol | [1] |
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole | |
| CAS Number | 15311-09-8 | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
General Experimental Protocol for Synthesis
The synthesis of 2,5-bis(aryl)-1,3,4-thiadiazoles can be achieved through the acid-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides. The precursor, 1,4-di(isonicotinoyl)thiosemicarbazide, would be required for the synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
Step 1: Synthesis of 1,4-Di(isonicotinoyl)thiosemicarbazide
Isonicotinic acid hydrazide is reacted with isothiocyanic acid (or a salt thereof) to form the corresponding thiosemicarbazide.
Step 2: Cyclization to form 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
The 1,4-di(isonicotinoyl)thiosemicarbazide is then subjected to dehydrative cyclization using a strong acid such as concentrated sulfuric acid.
Biological Activities
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. While specific quantitative data for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is limited in the public domain, the activities of closely related analogues suggest its potential in these areas.
Antimicrobial Activity
Numerous 2,5-disubstituted 1,3,4-thiadiazoles containing pyridyl moieties have demonstrated potent antimicrobial activity. For instance, various derivatives have been found to be active against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) often in the low microgram per milliliter range[2].
Table 2: Antimicrobial Activity of Representative Pyridyl-Substituted 1,3,4-Thiadiazoles
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Benzylamino-5-(2-pyridyl)-1,3,4-thiadiazole | Staphylococcus aureus | < 3.6 mg/ml | [2] |
| 2-Benzylamino-5-(2-pyridyl)-1,3,4-thiadiazole | Escherichia coli | < 3.6 mg/ml | [2] |
| 2-Phenylamino-5-(3-pyridyl)-1,3,4-thiadiazole | Staphylococcus aureus | < 3.6 mg/ml | [2] |
| 2-Phenylamino-5-(3-pyridyl)-1,3,4-thiadiazole | Escherichia coli | < 3.6 mg/ml | [2] |
Note: Data for the specific compound 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is not available. The table shows data for analogous compounds to indicate the potential activity of the scaffold.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Serial Dilution of the Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
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Inoculation: Each well is inoculated with the bacterial suspension.
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Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity
The 1,3,4-thiadiazole ring is a key structural motif in a number of compounds with demonstrated anticancer activity. These compounds are thought to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the induction of apoptosis.
While specific IC₅₀ values for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole are not available in the reviewed literature, numerous other 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.
Potential Signaling Pathways
Derivatives of 1,3,4-thiadiazole have been reported to interfere with several signaling pathways implicated in cancer progression. These include pathways involved in cell cycle regulation, apoptosis, and angiogenesis.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a molecule with significant potential in both medicinal chemistry and materials science. Its structural features, particularly the presence of the 1,3,4-thiadiazole core and pyridyl substituents, suggest a likelihood of diverse biological activities. While specific experimental data for this compound remains limited in publicly accessible literature, the known properties of analogous compounds provide a strong rationale for its further investigation as a potential antimicrobial and anticancer agent. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.
